2-Chloroacetyl butyrolactone
Overview
Description
2-Chloroacetyl butyrolactone is an organic compound with the molecular formula C6H7ClO3. It is a derivative of butyrolactone, featuring a chloroacetyl group attached to the lactone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroacetyl butyrolactone can be synthesized through the reaction of butyrolactone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the required quality standards for commercial use .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroacetyl butyrolactone undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with sodium borohydride can produce an alcohol .
Scientific Research Applications
2-Chloroacetyl butyrolactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloroacetyl butyrolactone involves its interaction with nucleophiles, leading to the formation of various derivatives. The chloroacetyl group is reactive and can undergo substitution reactions with different nucleophiles, resulting in the formation of new chemical bonds and products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
2-Acetylbutyrolactone: A derivative of butyrolactone with an acetyl group instead of a chloroacetyl group.
Gamma-Butyrolactone: A simpler lactone without any substituents on the ring.
2-Chloroacetylfuran: A compound with a similar chloroacetyl group but attached to a furan ring
Uniqueness: The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-(2-chloroacetyl)oxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGDNOEYIMBQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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